4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Kinase hinge-binding Scaffold hopping Medicinal chemistry

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1785088-62-1; MW 182.61; C8H7ClN2O) is a heterocyclic small molecule belonging to the 7-azaindolin-2-one (pyrrolo[2,3-b]pyridin-2-one) class. This scaffold features a fused pyrrole-pyridine bicyclic core with a lactam carbonyl at the 2-position, a chlorine atom at the 4-position, and an N1-methyl substituent.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
Cat. No. B11767924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C(C=CN=C21)Cl
InChIInChI=1S/C8H7ClN2O/c1-11-7(12)4-5-6(9)2-3-10-8(5)11/h2-3H,4H2,1H3
InChIKeyAUQRKOKISJQOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A 7-Azaindolin-2-one Scaffold for Kinase-Targeted Fragment Elaboration


4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1785088-62-1; MW 182.61; C8H7ClN2O) is a heterocyclic small molecule belonging to the 7-azaindolin-2-one (pyrrolo[2,3-b]pyridin-2-one) class . This scaffold features a fused pyrrole-pyridine bicyclic core with a lactam carbonyl at the 2-position, a chlorine atom at the 4-position, and an N1-methyl substituent. The 7-azaindolin-2-one framework is recognized as a privileged hinge-binding motif in kinase drug discovery, with documented inhibitory activity against FGFR, SGK1, and other clinically relevant kinases [1][2]. The combination of the C4-chloro handle for cross-coupling diversification and the N1-methyl group for modulating hydrogen-bonding capacity and lipophilicity distinguishes this compound from its unsubstituted and non-oxidized analogs in fragment-based and scaffold-hopping campaigns.

Why 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Cannot Be Replaced by Generic 7-Azaindole or Indolin-2-one Analogs


Generic substitution among 7-azaindole derivatives is precluded by three interdependent structural determinants that govern kinase binding and synthetic tractability. First, the C2 lactam carbonyl distinguishes the 7-azaindolin-2-one series from standard 7-azaindoles (e.g., 4-chloro-7-azaindole, CAS 55052-28-3): the carbonyl serves as a hydrogen-bond acceptor capable of engaging the kinase hinge region via a distinct vector, as demonstrated in SGK1 and FGFR co-crystal structures of related pyrrolo[2,3-b]pyridin-2-one ligands [1]. Second, the N1-methyl group eliminates a hydrogen-bond donor (N-H) present in the unsubstituted analog (CAS 346599-62-0), altering both the physicochemical profile (increased logP, reduced HBD count) and the kinase selectivity fingerprint by removing a potential polar interaction with the hinge or gatekeeper region . Third, the C4-chloro substituent is not merely a placeholder: its identity (Cl vs. Br vs. H) dictates reactivity in downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to differences in bond dissociation energy and steric demand, making direct replacement with the 4-bromo (CAS 1935541-85-7) or 4-unsubstituted analog synthetically non-equivalent . Together, these features create a unique chemical space that cannot be recapitulated by simple analog swapping.

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Quantitative Differentiation Evidence Against Closest Analogs


C2-Oxo vs. C2-Unsubstituted Scaffold: Hinge-Binding Hydrogen Bond Acceptor Capability

The 2(3H)-one lactam carbonyl in the target compound serves as a hydrogen-bond acceptor (HBA) capable of engaging the kinase hinge region, a feature absent in the non-oxidized comparator 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 74420-05-6). In the FGFR inhibitor series reported by Su et al. (2021), the 1H-pyrrolo[2,3-b]pyridine hinge binder forms two hydrogen bonds with the backbone carbonyl of E562 and NH of A564; the 2-oxo modification adds a third potential HBA contact with the hinge, as corroborated by docking studies of pyrrolo[2,3-b]pyridin-2-one derivatives in the SGK1 catalytic site [1][2]. This additional HBA interaction is structurally analogous to the hinge-binding mode exploited by the clinical FGFR inhibitor erdafitinib (JNJ-42756493), which employs a related heterocyclic carbonyl hinge contact [1].

Kinase hinge-binding Scaffold hopping Medicinal chemistry

N1-Methyl vs. N1-H: Impact on Hydrogen-Bond Donor Count, Lipophilicity, and Metabolic Stability

The N1-methyl substituent differentiates the target compound from the unsubstituted analog 4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 346599-62-0) by eliminating the lactam N-H hydrogen-bond donor (HBD). For the N1-H comparator, the presence of an HBD (HBD count = 1) introduces a polar interaction site that can engage the kinase hinge, gatekeeper residues, or solvent, potentially increasing affinity but reducing selectivity. N1-methylation reduces the HBD count to zero, increases calculated logP by approximately 0.5-0.8 log units (estimated based on the methylene contribution of ~0.5 logP per CH₂ in fragment-based drug design), and eliminates a metabolic soft spot (N-dealkylation) that is a known clearance pathway for N-unsubstituted lactams [1]. In the context of the blood-brain barrier, the reduced HBD count (0 vs. 1) and increased lipophilicity favor CNS penetration, as predicted by the CNS MPO score [1].

Physicochemical optimization CNS drug design Kinase selectivity

C4-Chloro vs. C4-Bromo: Differential Reactivity in Palladium-Catalyzed Cross-Coupling

The C4-chloro substituent on the target compound provides a balance of stability and reactivity in transition-metal-catalyzed cross-coupling reactions compared to the C4-bromo analog (4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, CAS 1935541-85-7). Aryl chlorides generally require more active catalyst systems (e.g., Pd/XPhos, Pd/BrettPhos) than aryl bromides, offering greater chemoselectivity in orthogonal coupling strategies when multiple halogens are present [1]. The C-Cl bond dissociation energy (BDE ≈ 97 kcal/mol for Ar-Cl vs. ~84 kcal/mol for Ar-Br) renders the chloro compound more stable under basic or nucleophilic conditions, reducing premature decomposition during storage or multi-step synthesis [2]. Conversely, the bromo analog is preferred when rapid oxidative addition is required under mild conditions (e.g., room-temperature Suzuki coupling). Vendor purity data: the target compound is commercially available at 95% (AKSci) and 98% (Leyan), while the bromo analog is listed at 95-97% from multiple suppliers, indicating comparable commercial quality .

Synthetic chemistry C-C bond formation SAR by catalog

N1-Methyl vs. C3-Methyl Positional Isomerism: Impact on Fragment Elaboration Vectors and Biological Activity

The target compound (N1-methyl) is a positional isomer of 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 1818847-33-4, C3-methyl). This seemingly minor methyl shift has profound consequences: N1-methylation preserves stereochemical simplicity (no chiral center at C3), whereas C3-methylation introduces a stereogenic center that generates enantiomers requiring chiral separation or asymmetric synthesis . From a kinase-binding perspective, the N1-methyl group points toward the solvent-exposed region in the canonical 7-azaindole hinge-binding pose, while the C3-methyl projects toward the gatekeeper residue and the inner ATP pocket, potentially causing steric clashes with larger gatekeeper residues (e.g., Phe, Met) [1]. The SGK1 SAR studies by Jeon et al. (2024) demonstrated that substitution at different positions on the pyrrolo[2,3-b]pyridine core significantly modulates inhibitory potency against SGK1, 2, and 3 isoforms, confirming that positional isomerism is not biologically silent [1].

Positional isomer profiling Fragment-based drug discovery Kinase inhibitor design

Scaffold Validation: 7-Azaindolin-2-one Class Anti-Inflammatory Activity in Rat Models vs. Indolin-2-one Comparators

The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one scaffold, of which the target compound is a 4-chloro-1-methyl derivative, was validated as an orally active anti-inflammatory chemotype by Ting et al. (J. Med. Chem. 1990, 33, 2697-2706). In the reverse passive Arthus reaction (RPAR) pleural cavity assay in rats, several 3-substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones exhibited significant oral anti-inflammatory activity [1]. This scaffold outperformed simple indolin-2-one analogs in the adjuvant-induced arthritic rat model (AAR), demonstrating the critical contribution of the pyridine nitrogen (N7) to in vivo efficacy [1]. While the specific 4-chloro-1-methyl compound was not directly tested in this study, it shares the identical core scaffold with the active series, and the 4-chloro substitution is a known potency-enhancing modification in the related 4-substituted 7-aza-indolin-2-one kinase inhibitor patent family (DE60021423T2) [2].

Anti-inflammatory drug discovery In vivo pharmacology Scaffold validation

Commercial Availability and Purity Benchmarking: Inter-Supplier Consistency

The target compound is available from multiple independent suppliers with documented purity specifications, enabling competitive sourcing. AKSci lists the compound at ≥95% purity (CAS 1785088-62-1) , while Leyan (Shanghai) offers it at 98% purity under product number 1126602 . MolCore provides the compound at ≥98% purity with ISO certification . In contrast, the non-oxidized analog 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 74420-05-6) is available from ChemBridge and Aladdin at comparable purity but lacks the 2-oxo functionality required for hinge-binding diversification . The N1-unsubstituted analog (CAS 346599-62-0) is offered by Sigma-Aldrich as an AldrichCPR collection compound, but Sigma-Aldrich explicitly disclaims analytical data collection for this product, representing a procurement risk for GLP/GMP environments .

Chemical procurement Quality control Supply chain reliability

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: High-Value Application Scenarios Based on Evidence Differentiation


Kinase-Focused Fragment Library Design Requiring Achiral, HBD-Free Hinge Binders

Medicinal chemistry teams building fragment-screening libraries for kinase targets should prioritize this compound over the N1-unsubstituted analog (CAS 346599-62-0). The N1-methyl group eliminates the lactam N-H donor (HBD = 0 vs. 1), reducing false-positive hits from non-specific polar interactions and improving the CNS drug-likeness profile as predicted by the CNS MPO paradigm [1]. The C4-chloro handle permits rapid fragment elaboration via Suzuki or Buchwald-Hartwig coupling to probe the solvent-exposed region and back pocket of the kinase ATP site, as demonstrated in the SGK1 inhibitor SAR campaigns [2]. The achiral nature of the N1-methyl substitution simplifies hit validation compared to the C3-methyl positional isomer (CAS 1818847-33-4), which requires chiral resolution.

Covalent Kinase Inhibitor Design Exploiting the C4-Chloro as a Tunable Electrophilic Exit Vector

The C4-chloro substituent serves as a synthetic handle for installing acrylamide or vinyl sulfonamide warheads for covalent kinase targeting. The superior chemical stability of the C4-Cl bond (BDE ~97 kcal/mol) compared to the C4-Br analog (BDE ~84 kcal/mol) minimizes premature decomposition during multi-step synthesis involving basic conditions (e.g., amide coupling, N-alkylation) [3]. The 2(3H)-one scaffold provides a built-in HBA for hinge recognition analogous to the clinical FGFR covalent inhibitor futibatinib (TAS-120), which employs a related heterocyclic carbonyl hinge contact [4]. The 98% commercial purity (Leyan) and availability at gram scale support medicinal chemistry campaigns from hit-to-lead through lead optimization.

In Vivo Anti-Inflammatory Program Building on the Validated 7-Azaindolin-2-one Pharmacophore

Research programs targeting inflammatory diseases (rheumatoid arthritis, inflammatory bowel disease) can leverage the target compound as a starting point based on the established in vivo efficacy of the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one scaffold in the RPAR pleural cavity assay and adjuvant-induced arthritis rat model [5]. The 4-chloro substitution pattern aligns with the DE60021423T2 patent claims describing 4-substituted 7-aza-indolin-2-ones as protein kinase inhibitors with anti-inflammatory applications [6]. Unlike generic indolin-2-one scaffolds, the 7-aza modification (pyridine N7) is critical for in vivo activity, making the 4-chloro-1-methyl-7-azaindolin-2-one a privileged entry point into this biologically validated chemical series [5].

Multi-Kinase Selectivity Profiling via Late-Stage C4 Diversification

For kinome-wide selectivity profiling studies, the target compound's C4-chloro provides a universal diversification point that can be elaborated to aryl, heteroaryl, or amine substituents using a single common intermediate. This 'one scaffold, many analogs' strategy enables systematic exploration of kinase selectivity space while maintaining the constant 2-oxo hinge-binding motif and N1-methyl substitution [2][4]. The 95-98% purity baseline across multiple suppliers ensures batch-to-batch consistency for SAR studies, a critical consideration when correlating subtle potency differences (e.g., IC₅₀ shifts of 2-5 fold) with structural modifications in kinase panels.

Quote Request

Request a Quote for 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.